molecular formula C10H22<br>CH3(CH2)8CH3<br>C10H22 B031447 Decane CAS No. 124-18-5

Decane

Cat. No. B031447
CAS RN: 124-18-5
M. Wt: 142.28 g/mol
InChI Key: DIOQZVSQGTUSAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Decane synthesis has been explored through various methods, emphasizing efficiency, yield, and environmental friendliness. For instance, ultrasound-promoted one-pot synthesis has demonstrated advantages such as simple work-up procedures, shorter reaction times, and higher yields in synthesizing complex decane derivatives like 3-aza-6,10-diaryl-2-oxa-spiro[4.5]decane-1,4,8-trione (Ji-tai Li et al., 2010). Furthermore, the synthesis of the 10-oxabicyclo[5.2.1]decane framework in bioactive natural products showcases innovative methods involving cycloaddition reactions, Nicholas reaction, and stereoconvergent aldol cyclization (Á. Montaña et al., 2018).

Molecular Structure Analysis

Decane's molecular structure is foundational to its chemical behavior and properties. Advanced synthetic methodologies have enabled the development of complex decane derivatives, such as the synthesis of 8-oxa-2-azaspiro[4.5]decane, showcasing the versatility of decane as a backbone for biologically active compounds (V. A. Ogurtsov & O. Rakitin, 2020).

Chemical Reactions and Properties

Decane undergoes various chemical reactions, reflecting its reactivity and potential for functionalization. For instance, the catalytic partial oxidation of n-decane to produce synthesis gas highlights decane's role in industrial applications, demonstrating high selectivities and conversions under optimized conditions (Jakob J. Krummenacher et al., 2003).

Physical Properties Analysis

Decane's physical properties, such as boiling point, melting point, and solubility, are crucial for its applications. The synthesis and characterization of silver-decanethiolate lamellar crystals provide insight into decane's ability to form structured materials with potential electronic and optical applications (Liang Hu et al., 2011).

Chemical Properties Analysis

The chemical properties of decane, including reactivity, stability, and compatibility with other compounds, are essential for its utilization in synthetic chemistry and materials science. The study of low-temperature heat capacity and thermodynamic properties of endo-Tricyclo[5.2.1.02,6]decane, an intermediate for diamantane synthesis, underscores the importance of understanding decane's thermal behavior for its application development (Li-Guo Kong et al., 2003).

Scientific Research Applications

  • Material Science : Decane is used to enlarge the pore size of mesoporous materials, like pure silica MCM-41, making it effective in materials engineering and chemistry (Blin et al., 2000).

  • Medical Diagnostics and Environmental Assessment : Oxidized graphene-coated SAW sensors detect decane in human breath at concentrations as low as 0.2 ppm, indicating potential applications in diagnosing lung cancer and environmental monitoring (Zhang et al., 2016).

  • Aviation Fuel Research : N-Decane serves as a surrogate fuel for RP-3 aviation kerosene to simulate combustion characteristics more accurately, aiding in the development and testing of aviation fuels (Liu et al., 2017).

  • Wastewater Treatment : Decane-based extraction/flotation processes are significantly more effective in removing organic pollutants like ortho dichlorobenzene from wastewaters than straight solvents, suggesting applications in environmental cleanup (Michelsen et al., 1986).

  • Fuel Additives : Block copolymers in decane reduce the minimum temperature at which diesel fuel can be used by directing wax precipitation into small enough aggregates to pass filters, enhancing fuel performance in cold conditions (Monkenbusch et al., 2000).

  • Thermometry : Exciplex fluorescence thermometry with flowing liquid decane demonstrates high accuracy and spatial resolution, making it a potential tool for precise temperature measurement in various applications (Stufflebeam, 1989).

  • Combustion and Energy : Decane's combustion characteristics are crucial for energy and propulsion systems. Studies focus on its autoignition, flame structure, and burning speeds under various conditions, providing insights for improving engine designs and fuel efficiency (Ward et al., 2005; Mikami et al., 2009; Kumar et al., 2009; Zhukov et al., 2008; Quintens et al., 2018; Moghaddas et al., 2012).

  • Nanotechnology : Studies show enhanced fluid flow of decane through carbon nanopipes, up to 45 times theoretical predictions, indicating potential applications in microfluidics and nanoscale transport systems (Whitby et al., 2008).

  • Pheromone Analysis : HS-SPME GC/MS analysis of trail pheromone from Camponotus japonicus ants detected n-decane among other compounds, suggesting its role in chemical communication and potential applications in understanding insect behavior (Park et al., 2012).

Safety And Hazards

Decane is flammable and moderately toxic . It may be harmful if swallowed and enters airways . It may cause skin dryness or cracking upon repeated exposure . It may also cause irritation of the respiratory tract and may be harmful if inhaled .

Future Directions

A study realized selective propylene synthesis from two hydrocarbon feedstocks under mild reaction conditions and advanced the understanding of liquid metal catalysts . The configurational dynamics of the metal atoms enables them to adopt a specific configurational alignment with the reactants to facilitate selective propylene synthesis from two different hydrocarbon feedstocks .

properties

IUPAC Name

decane
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InChI

InChI=1S/C10H22/c1-3-5-7-9-10-8-6-4-2/h3-10H2,1-2H3
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InChI Key

DIOQZVSQGTUSAI-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC
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Molecular Formula

C10H22, Array
Record name N-DECANE
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Related CAS

37309-58-3
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DSSTOX Substance ID

DTXSID6024913
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Molecular Weight

142.28 g/mol
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Physical Description

N-decane appears as a colorless liquid. Flash point 115 °F. Less dense than water and insoluble in water. Vapors heavier than air. In high concentrations its vapors may be narcotic. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a gasoline-like odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

345.4 °F at 760 mmHg (NTP, 1992), 174.1 °C, 173.00 to 175.00 °C. @ 760.00 mm Hg, 174.2 °C
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Flash Point

115 °F (NTP, 1992), 46.0 °C (114.8 °F) - closed cup, 115 °F (46 °C)(Closed cup), 46 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 5.20X10-2 mg/L at 25 °C, In distilled water, 0.009 mg/L at 20 °C; in salt water, 0.087 mg/L at 20 °C, Miscible with ethanol; soluble in ether; slightly soluble in carbon tetrachloride, Solubility in water: none
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Density

0.73 at 60 °F (USCG, 1999) - Less dense than water; will float, 0.7255 g/cu cm at 25 °C, Relative density (water = 1): 0.7
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Vapor Density

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.90 (Air = 1), Relative vapor density (air = 1): 4.9
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Vapor Pressure

1 mmHg at 61.7 °F ; 2.7 mmHg at 68 °F; 10 mmHg at 131.7 °F (NTP, 1992), 1.43 [mmHg], 1.43 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.17
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Product Name

Decane

Color/Form

Colorless liquid

CAS RN

124-18-5, 63335-87-5, 73138-29-1
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Record name n-Decane
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-Decane
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URL http://www.hmdb.ca/metabolites/HMDB0031450
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DECANE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428
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Explanation Creative Commons CC BY 4.0

Melting Point

-21.5 °F (NTP, 1992), -29.7 °C, -31.00 to -28.00 °C. @ 760.00 mm Hg
Record name N-DECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3070
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name n-Decane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/63
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-Decane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DECANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0428
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

A solution of 100 g of purified 1-decene, 1.301 g of a TIBA stock solution (20 mg TIBA/g toluene solution) and 0.445 g of Metallocene A stock solution (1 mg Metallocene A/g toluene solution) was charged into a clean 600 ml autoclave equipped with an agitator, at room temperature. The reactor was then pressurized with 30 psig hydrogen. The mixture was then heated to 90° C. with stirring. A second solution made by adding a) 0.641 g of Activator A stock solution (1 mg Activator A/g toluene solution) and b) 20 g toluene solvent and was added and the reaction temperature was maintained at 90° C. overnight, then cooled down to room temperature, and any reactor pressure was vented. The liquid product was diluted with 50 ml heptane, stirred with 5 g activated alumina for half an hour and filtered to remove solids. The filtrate was analyzed by gas chromatography using an internal standard to obtain the wt % of normal-decane (n-C10) formation from 1-decene hydrogenation, wt % conversion to lubes and wt % lube yield. The lube product was then isolated by flashing the light ends (solvents, unreacted C10 fraction, and any fractions lighter than C30) and distilled at 180° C. under high vacuum (1 millitorr) for two hours to isolate the lube product.
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1.301 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
0.445 g
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
1 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The polymerization of Example 10 was repeated except that in place of the organoaluminum oxy-compound, there were used 1 mmole of triisobutylaluminum and 1.4×10-3 mg atom in terms of titanium atom of the solid catalyst component [I], whereby 46.6 g of an ethylene/4-methyl-1-pentene copolymer having MFR of 0.01 g/10 min, a density of 0.912 g/cm3, an amount of decane-soluble portion of 0.10% by weight and Mw/Mn of 13.6 was obtained.
[Compound]
Name
organoaluminum oxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Name
ethylene 4-methyl-1-pentene
Quantity
46.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decane
Reactant of Route 2
Decane
Reactant of Route 3
Decane
Reactant of Route 4
Decane
Reactant of Route 5
Decane
Reactant of Route 6
Decane

Citations

For This Compound
204,000
Citations
AR Van Buuren, SJ Marrink… - The Journal of Physical …, 1993 - ACS Publications
… CH2 and CH3 atoms of the decane molecules and the O atom … decane and the surface tension between water and decane … for the solubility of water in decane and the surface tension, …
Number of citations: 504 pubs.acs.org
G Bikas, N Peters - Combustion and Flame, 2001 - Elsevier
… pyrolysis of n-decane. The mechanism has been validated against measurements of the oxidation of n-decane in a jet-stirred reactor and of the ignition delay for n-decane and air in a …
Number of citations: 270 www.sciencedirect.com
ST Cui, SA Gupta, PT Cummings… - The Journal of chemical …, 1996 - pubs.aip.org
Extensive nonequilibrium molecular dynamics simulations have been carried out for liquid decane, hexadecane, and tetracosane at densities corresponding to atmospheric pressure …
Number of citations: 162 pubs.aip.org
T Malewicki, K Brezinsky - Proceedings of the combustion institute, 2013 - Elsevier
… of n-decane and n-dodecane pyrolysis using a recently submitted revised n-decane/iso-… pyrolysis of n-dodecane and n-decane were revised with additional reactions and reaction rate …
Number of citations: 122 www.sciencedirect.com
NH Andersen, SF Brady, CM Harris, TM Harris… - Fortschritte der Chemie …, 1974 - Springer
… of sesquiterpenes possessing a spiro[4.5]decane carbon … number of related spiro[4.5]decane derivatives from the same oil (106… A second type of spiro[4.5]decane-derived sesquiterpene …
Number of citations: 92 link.springer.com
G Hansen, AA Hamouda, R Denoyel - Colloids and Surfaces A …, 2000 - Elsevier
… n-decane system and the calcite+stearic acid/water/n-decane system. Spontaneous displacement of n-decane by … The calcite/water/n-decane system is therefore in this work modified by …
Number of citations: 136 www.sciencedirect.com
VP Zhukov, VA Sechenov, AY Starikovskii - Combustion and Flame, 2008 - Elsevier
The ignition of n-decane in air has been studied experimentally at temperatures between 800 and 1300 K and at pressures up to 80 atm. The experiments have been carried out in a …
Number of citations: 153 www.sciencedirect.com
W Zhou, Z Jia, J Qin, W Bao, B Yu - Chemical Engineering Journal, 2014 - Elsevier
… n-Decane was employed in this paper because it is a typical pure liquid hydrocarbon and a major component in practice fuel with ar carbon number and properties similar to those of jet …
Number of citations: 111 www.sciencedirect.com
PJ Daivis, DJ Evans - The Journal of chemical physics, 1994 - pubs.aip.org
… We present the results of nonequilibrium molecular dynamics simulations of a model decane fluid … We also investigate the question of how our low strain rate data for decane can be …
Number of citations: 273 pubs.aip.org
HH Reamer, BH Sage - Journal of Chemical and Engineering …, 1963 - ACS Publications
… «-decane. … «-decane in other investigations indicates that the sample employed for this study probably did not contain more than 0.0066 mole fraction of materials other than «-decane …
Number of citations: 351 pubs.acs.org

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